6-(Methylthio)benzo[d][1,3]dioxol-5-amine
Overview
Description
6-(Methylthio)benzo[d][1,3]dioxol-5-amine is an organic compound that features a benzo[d][1,3]dioxole ring substituted with a methylthio group at the 6-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-1,3-benzodioxole with methylthiolate to introduce the methylthio group, followed by the substitution of the bromine atom with an amine group using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-(Methylthio)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Methylthio)benzo[d][1,3]dioxol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)benzo[d][1,3]dioxol-4-amine: Similar structure but with the amine group at the 4-position.
6-(Methylthio)benzo[d][1,3]dioxol-5-nitro: Similar structure but with a nitro group instead of an amine group.
Uniqueness
6-(Methylthio)benzo[d][1,3]dioxol-5-amine is unique due to the specific positioning of the methylthio and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
6-methylsulfanyl-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYOGXFDFRKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507127 | |
Record name | 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68560-13-4 | |
Record name | 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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